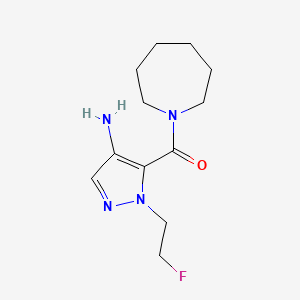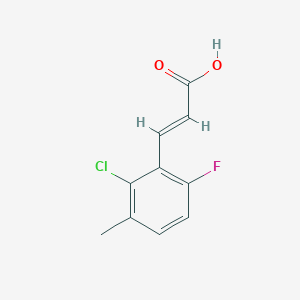
2-Chloro-6-fluoro-3-methylcinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions and regioselective chlorination processes. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid is achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichlorinated nicotinic acid . These methods could potentially be adapted for the synthesis of 2-chloro-6-fluoro-3-methylcinnamic acid by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of chlorinated cinnamic acids can influence their crystallization behavior. The presence of a chloro substituent tends to favor crystallization in a specific structure stabilized by inter-stack chlorine interactions and intra-stack dispersive carbon interactions . These findings suggest that the molecular structure of 2-chloro-6-fluoro-3-methylcinnamic acid would likely exhibit similar intermolecular interactions, influencing its crystallization and solid-state properties.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2-chloro-6-fluoro-3-methylcinnamic acid, they do provide insights into the reactivity of related compounds. For instance, solid-state UV irradiation of mixed crystals of chlorinated cinnamic acids leads to the formation of cyclobutanes, indicating a certain reactivity under light exposure . This suggests that 2-chloro-6-fluoro-3-methylcinnamic acid may also undergo similar photochemical reactions, depending on its crystal structure and the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated cinnamic acids are influenced by their molecular structures and intermolecular interactions. The balance between intra- and inter-sheet interactions is crucial for the stability of their crystal structures . These properties, such as melting points, solubility, and reactivity, can be deduced from the crystal structure and are important for understanding the behavior of the compound in various environments. Although the exact properties of 2-chloro-6-fluoro-3-methylcinnamic acid are not provided, similar compounds exhibit ordered structures that are essential for their reactivity and stability.
Applications De Recherche Scientifique
1. Synthesis of Biologically Active Compounds
One significant application of this compound is in the synthesis of intermediates for anticancer drugs. For instance, a study described a rapid and efficient method for synthesizing an important intermediate used in anticancer drugs, indicating the potential of chloro-fluoro cinnamic acids in medicinal chemistry (Jianqing Zhang et al., 2019).
2. Material Science and Catalysis
In material science, chloro-fluoro cinnamic acids have been explored for their role in creating new materials. A study on the synthesis and properties of similar chloro-fluoro compounds highlighted their potential in developing materials with unique properties, such as those required for liquid crystal displays (N. Begum et al., 2013).
3. Environmental and Analytical Applications
From an environmental perspective, compounds like 2-Chloro-6-fluoro-3-methylcinnamic acid are part of studies focused on the degradation and analysis of persistent organic pollutants. For example, research on the electrochemical treatment of fluorotelomer sulfonate, a related compound, shows the broader context of chloro-fluoro compounds in environmental science, particularly in water treatment and pollution control (A. Urtiaga et al., 2018).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of chloro-fluoro cinnamic acids, such as those related to 2-Chloro-6-fluoro-3-methylcinnamic acid, are utilized in synthesizing radiopharmaceuticals for diagnostic imaging. A study on the synthesis of a compound for positron emission tomography (PET) imaging highlights the importance of these compounds in developing diagnostic tools (F. Basuli et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c1-6-2-4-8(12)7(10(6)11)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAOUQFLKLYBV-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylcinnamic acid | |
CAS RN |
261762-89-4 |
Source


|
| Record name | 261762-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

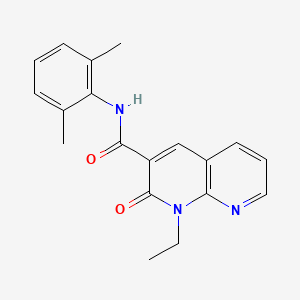
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)
![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)
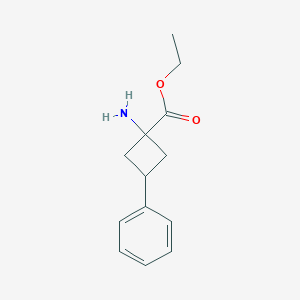

![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)
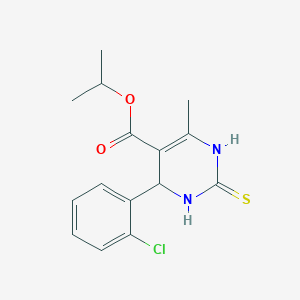
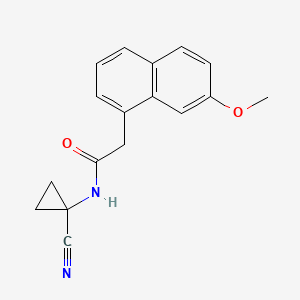
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

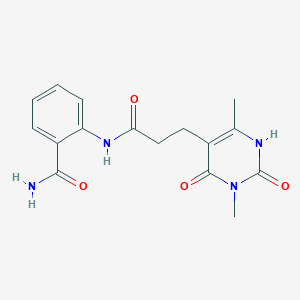
![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)
